

Spectroscopic Profile of 4-Amino-6-chloropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **4-Amino-6-chloropyrimidine**

Cat. No.: **B018116**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-amino-6-chloropyrimidine** (CAS No: 5305-59-9), a pivotal building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic properties of **4-amino-6-chloropyrimidine** have been characterized using a suite of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Spectra were referenced to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectral Data of **4-Amino-6-chloropyrimidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.3	Singlet	1H	H-2
~6.6	Singlet	1H	H-5
~6.5	Broad Singlet	2H	-NH ₂

Note: Predicted values based on spectral data from analogous pyrimidine derivatives. The amino protons' signal is often broad due to quadrupole effects and potential chemical exchange.

Table 2: ^{13}C NMR Spectral Data of **4-Amino-6-chloropyrimidine**

Chemical Shift (δ) ppm	Assignment
~162	C-4
~160	C-6
~158	C-2
~108	C-5

Note: Predicted chemical shifts are based on the analysis of structurally related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of **4-Amino-6-chloropyrimidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium, often a doublet	N-H stretching (asymmetric and symmetric) of the primary amine
~1640	Strong	N-H bending (scissoring)
~1580	Strong	C=N stretching (pyrimidine ring)
~1450	Strong	C=C stretching (pyrimidine ring)
~1250	Medium	C-N stretching
~820	Strong	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data of **4-Amino-6-chloropyrimidine**

m/z	Relative Intensity (%)	Assignment
129/131	High / Moderate	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with chlorine isotopes)
102	Moderate	[M-HCN] ⁺
94	Moderate	[M-Cl] ⁺
75	High	[C ₂ HCIN] ⁺

Note: The fragmentation pattern is predicted based on the structure. The presence of a chlorine atom is indicated by the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of **4-amino-6-chloropyrimidine**.^{[1][2]} Dissolve the sample in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.^[3] The choice of solvent is critical due to the compound's solubility.^[3] Transfer the solution to a 5 mm NMR tube.^{[1][4]}
- ¹H NMR Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.^[3] Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.^[3] A spectral width of 0-220 ppm is typically sufficient. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.^{[2][3]}
- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS (0 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)

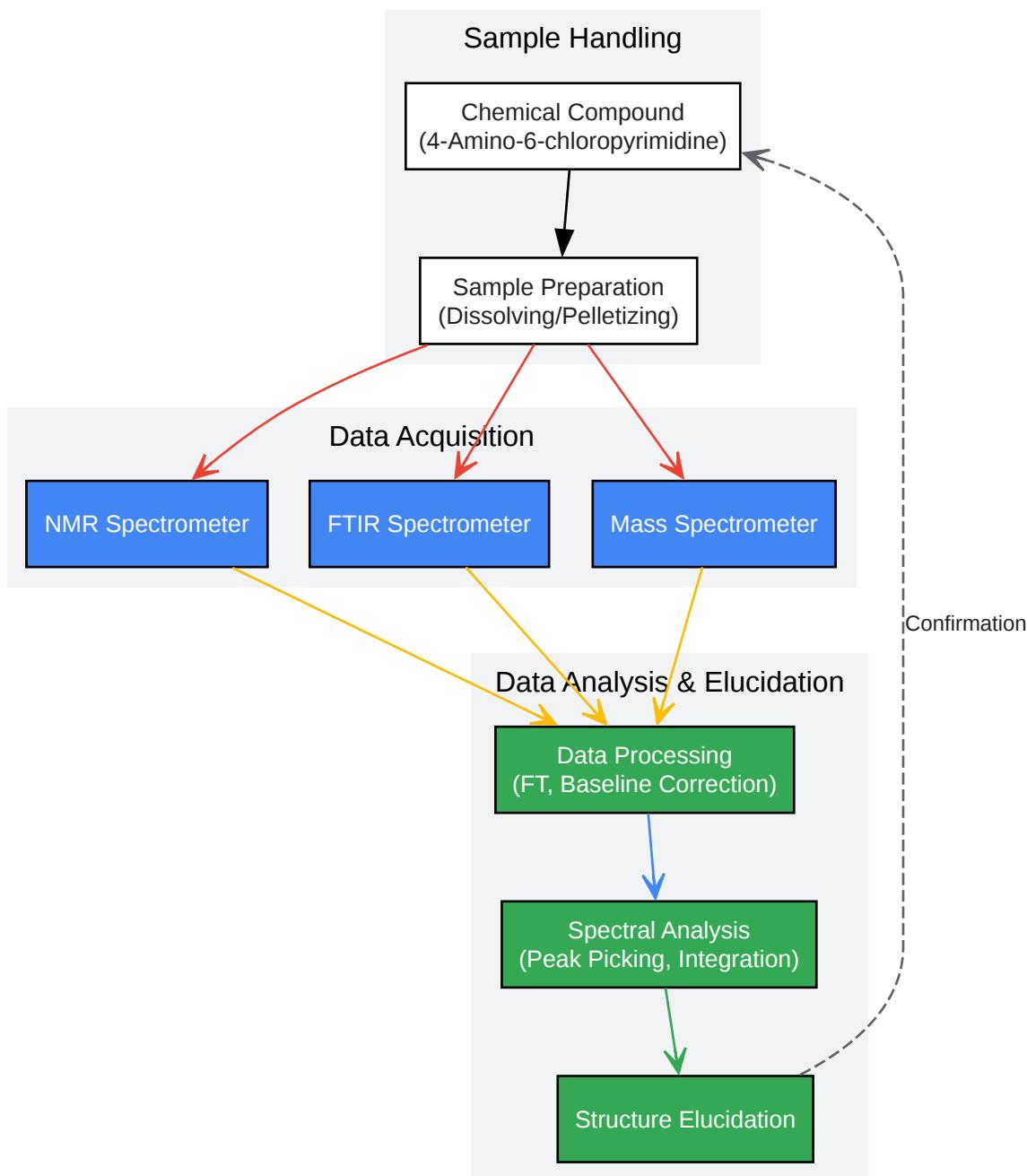
- Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.^[3] Place a small amount of powdered **4-amino-6-chloropyrimidine** onto the center of the ATR crystal.^[5]
- Data Acquisition: Apply pressure with the ATR's pressure arm to ensure good contact between the sample and the crystal.^[3] Collect a background spectrum of the clean, empty ATR crystal.^[6] Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument's software will automatically generate the final absorbance or transmittance spectrum.^[3]

Mass Spectrometry (MS) (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution of the compound in a volatile solvent into a gas chromatograph (GC) coupled to the mass spectrometer.[7]
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[8][9]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[7]
- Detection: Detect the ions to generate a mass spectrum that plots ion intensity versus m/z.[7]

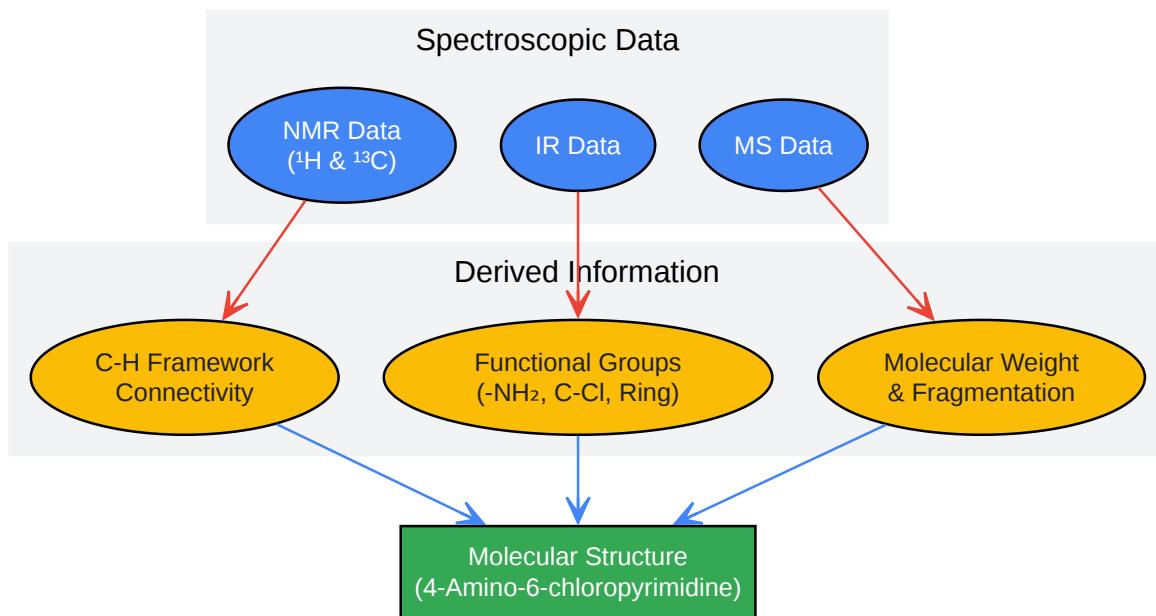
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.



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General workflow for spectroscopic analysis.



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Logical flow of structural elucidation.

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